molecular formula C30H37Cl2IN2O2 B1191875 UCB 35625

UCB 35625

Cat. No.: B1191875
M. Wt: 655.44
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Chemokine Systems and Their Roles in Pathophysiology

Chemokines, or chemotactic cytokines, are a large superfamily of small signaling proteins secreted by cells that primarily govern the directional movement of leukocytes and other cell types through a process known as chemotaxis. uniprot.orgcellgs.comnih.gov These proteins are classified into four main subfamilies—CXC, CC, CX3C, and C—based on the arrangement of conserved cysteine residues in their amino acid sequence. nih.govescholarship.orgdaneshyari.com Their biological effects are mediated by binding to specific chemokine receptors, which belong to the G protein-coupled receptor (GPCR) superfamily and are characterized by a seven-transmembrane domain structure. uniprot.orgcellgs.comdaneshyari.com

In physiological contexts, chemokine systems are essential for fundamental biological processes, including cell migration during development and organogenesis, the homeostatic trafficking of immune cells (such as directing lymphocytes to lymph nodes for immune surveillance), wound healing, angiogenesis, and hematopoiesis. uniprot.orgnih.govnih.govescholarship.orgnih.govirvinesci.com They are crucial for both innate and adaptive immunity, orchestrating the recruitment of immune cells to sites of infection or tissue damage. nih.govnih.govescholarship.org

However, when the physiological balance of chemokine systems is disrupted or chronically amplified, it can contribute to the development and progression of various pathological conditions. nih.gov Chemokines and their receptors are implicated in a wide range of diseases, including chronic inflammatory conditions like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. nih.govescholarship.orgguidetopharmacology.org They also play significant roles in tumorigenesis and metastasis, autoimmune diseases such as multiple sclerosis and endocrine autoimmune disorders, and viral infections like HIV-1. nih.govnih.govnih.gov Furthermore, dysregulation of chemokine signaling has been linked to neuropathic pain.

Contextualization of Small Molecule Chemokine Receptor Modulators in Research

Small molecule chemokine receptor modulators represent a vital class of compounds in pharmacological research due to several inherent advantages over larger biological therapeutics. These compounds typically possess a low molecular weight and a relatively simple chemical structure, which contributes to more predictable pharmacokinetics and pharmacodynamics. Their stability and potential for oral bioavailability offer convenience for administration in research settings, and their chemical synthesis often allows for easier and more predictable development compared to complex biologics.

In research, small molecules are extensively utilized to probe the intricate functions of chemokine receptors. They can act through various mechanisms, including as allosteric modulators, enzyme inhibitors, or by targeting intracellular receptors. Many small molecule modulators have been shown to act as non-competitive antagonists, interacting with sites distinct from the chemokine binding site. The development of such modulators has led to the approval of several small molecule drugs targeting chemokine receptors, such as Maraviroc (targeting CCR5 for HIV infection) and AMD3100 (Plerixafor, targeting CXCR4 for hematopoietic stem cell mobilization), highlighting their therapeutic potential. daneshyari.com Research in this area continues to expand, focusing on the identification of novel small molecules that can precisely modulate chemokine receptor activity for new therapeutic strategies. daneshyari.com

Significance of UCB 35625 within Chemokine Receptor Pharmacology Research

This compound is a synthetic organic compound that has garnered significant attention in chemokine receptor pharmacology research. It is chemically identified as 1-(cycloheptylmethyl)-4-(2,7-dichloro-9H-xanthene-9-amido)-1-ethylpiperidin-1-ium.

Key Chemical Properties of this compound

PropertyValue
Molecular Weight655.44 g/mol
Molecular FormulaC₃₀H₃₇Cl₂IN₂O₂ (iodide salt)
Purity (HPLC)≥98%
Solubility (DMSO)Soluble to 100 mM
Solubility (Ethanol)Soluble to 50 mM

This compound is recognized as a potent and selective dual antagonist of the chemokine receptors CCR1 and CCR3. Its mechanism of action involves inhibiting chemokine-induced cellular responses. Specifically, it inhibits MIP-1α (CCL3)-induced chemotaxis in CCR1 transfectants and eotaxin (CCL11)-induced chemotaxis in CCR3 transfectants.

Biological Activity of this compound (Chemotaxis Inhibition)

Receptor TargetLigand StimulusIC₅₀ Value (nM)
CCR1MIP-1α (CCL3)9.57
CCR3Eotaxin (CCL11)93.8

Further research has elucidated that this compound acts as a non-competitive antagonist. Studies involving site-directed mutagenesis of CCR1 suggest that this compound interacts with amino acids located within the receptor's transmembrane helices (specifically TM1, TM2, and TM7), thereby impeding access to the TM2 and TM3 regions, which are critical for receptor activation by chemokines. This interaction allows this compound to effectively disrupt receptor function with minimal impact on chemokine binding.

Beyond its primary antagonistic effects on CCR1 and CCR3, this compound has also been shown to antagonize CCR3-mediated entry of HIV-1 isolate 89.6 into NP-2 cells, with an IC₅₀ of 57 nM. More recent studies indicate that this compound and its enantiomer, J113863, can also bind with lower affinity to the closely related receptors CCR2 and CCR5, exhibiting properties of biased ligands that can act as partial or even full agonists depending on the receptor, enantiomer, and specific signaling pathway investigated. These findings highlight the compound's complex pharmacological profile and its utility in exploring the nuances of GPCR signaling.

The significance of this compound in research extends to its potential in addressing various inflammatory diseases, given the roles of CCR1 and CCR3 in allergic inflammation. Its ability to block HIV viral entry via CCR3 also underscores its relevance in antiviral research. The compound has been instrumental in studies aimed at understanding the precise molecular mechanisms by which small molecules modulate chemokine receptors. irvinesci.com Its enantiomer, J113863, has been investigated for its potential to modulate pro- and anti-inflammatory cytokine expression, suggesting its utility in conditions like multiple sclerosis.

Properties

Molecular Formula

C30H37Cl2IN2O2

Molecular Weight

655.44

Synonyms

1,4-trans-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide

Origin of Product

United States

Molecular and Cellular Pharmacology of Ucb 35625

Chemokine Receptor Targets and Binding Profiles

UCB 35625 exhibits a distinct binding profile, with high affinity for CCR1 and CCR3, and lower affinity for CCR2 and CCR5. This differential binding affinity dictates its primary role as an antagonist at the former and its more complex, context-dependent actions at the latter.

Primary Receptor Antagonism: CCR1 and CCR3

This compound is a potent and selective dual antagonist of the chemokine receptors CCR1 and CCR3. guidetopharmacology.orgguidetoimmunopharmacology.org It effectively inhibits the functional responses mediated by these receptors, such as chemotaxis, in response to their cognate chemokines. For instance, nanomolar concentrations of this compound are sufficient to inhibit eosinophil shape change in response to MIP-1α (a CCR1 ligand) and eotaxin (a CCR3 ligand). nih.gov The compound has been shown to inhibit MIP-1α-induced chemotaxis in cells transfected with CCR1 and eotaxin-induced chemotaxis in cells expressing CCR3. tocris.comrndsystems.com

Interestingly, the concentrations of this compound required to inhibit receptor function are considerably lower than those needed to displace the binding of radiolabeled chemokines. nih.gov This suggests a non-competitive mechanism of action, which will be discussed in a later section.

Table 1: Inhibitory Activity of this compound on CCR1 and CCR3

Receptor Ligand Functional Assay IC₅₀ (nM)
CCR1 MIP-1α Chemotaxis 9.6 nih.gov
CCR3 Eotaxin Chemotaxis 93.7 nih.gov
CCR3 HIV-1 isolate 89.6 Viral Entry 57 tocris.comrndsystems.com

Secondary Receptor Interactions: CCR2 and CCR5

While initially characterized as a specific CCR1 and CCR3 antagonist, this compound and its enantiomer, J113863, have been found to also interact with the closely related chemokine receptors CCR2 and CCR5, albeit with lower affinity. nih.govnih.gov In contrast to its purely antagonistic effects at CCR1 and CCR3, this compound displays characteristics of a partial agonist at CCR2 and CCR5. nih.govnih.gov For example, at high concentrations, this compound can promote the migration of cells expressing either CCR2 or CCR5. nih.gov

Binding competition assays have shown that this compound can fully compete for the binding of radiolabeled ligands to CCR2 and CCR5, with IC₅₀ values in the micromolar range. nih.gov

Table 2: Binding Affinity of this compound for CCR2 and CCR5

Receptor Radioligand IC₅₀ (μM)
CCR2 ¹²⁵I-CCL2 ~1-10
CCR5 ¹²⁵I-CCL4 ~1-10

(Data derived from graphical representations in scientific literature)

Mechanism of Action and Receptor Modulation Principles

The mechanism through which this compound exerts its effects on chemokine receptors is multifaceted, involving allosteric modulation and principles of biased agonism.

Allosteric Modulation and Non-Competitive Antagonism

A key feature of this compound's interaction with CCR1 and CCR3 is its non-competitive antagonism. nih.gov This means that it inhibits receptor function without directly competing with the natural chemokine ligands for the same binding site. nih.gov Evidence for this comes from the observation that much higher concentrations of this compound are needed to displace chemokine binding than are required to block cellular responses. nih.gov This suggests that this compound binds to a different site on the receptor, known as an allosteric site. frontiersin.org

By binding to this allosteric site, this compound is thought to induce a conformational change in the receptor that prevents it from initiating intracellular signaling, even when the natural ligand is bound to the orthosteric site. nih.gov Site-directed mutagenesis studies have identified specific amino acid residues within the transmembrane helices of CCR1 that are crucial for the binding and antagonist activity of this compound, further supporting an allosteric mechanism. nih.gov Specifically, mutations of Y41 in transmembrane helix 1 (TM1), Y113 in TM3, and E287 in TM7 rendered the receptor resistant to the antagonist. nih.gov Molecular modeling based on these findings suggests that this compound interacts with TM1, TM2, and TM7 of CCR1. nih.gov

Biased Agonism and Functional Selectivity

The concept of biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate certain signaling pathways downstream of a receptor while having little or no effect on others. wikipedia.org this compound exhibits biased agonism at CCR2 and CCR5. nih.govnih.gov While the natural chemokine ligands for these receptors activate a broad range of signaling pathways, this compound appears to selectively engage a subset of these pathways.

At CCR2 and CCR5, this compound has been shown to act as a partial agonist for the activation of G proteins. nih.govnih.gov Specifically, it can induce the activation of the three Gαi protein subtypes and the two Gαo isoforms. nih.govnih.gov However, unlike the endogenous chemokines, this compound does not activate Gα12. nih.govnih.gov This differential activation of G protein subtypes is a hallmark of biased agonism.

Furthermore, a significant distinction in the signaling profile of this compound is its inability to induce the recruitment of β-arrestin 2 to either CCR2 or CCR5, a pathway that is activated by the natural chemokine ligands. nih.govnih.gov This selective activation of G protein signaling in the absence of β-arrestin recruitment further underscores the biased nature of this compound at these receptors. nih.govnih.gov

Beta-Arrestin Recruitment Profiles

The signaling profile of this compound is characterized by a distinct lack of beta-arrestin 2 recruitment. Studies using Bioluminescence Resonance Energy Transfer (BRET) proximity assays, which measure the interaction between receptors and intracellular proteins, have demonstrated this property. In HEK293T cells expressing either the chemokine receptor CCR2 or CCR5, this compound did not promote the recruitment of β-arrestin 2 at any tested concentration core.ac.uk. This is in contrast to its enantiomer, J113863, which was shown to induce β-arrestin 2 recruitment to both CCR2 and CCR5 core.ac.ukCurrent time information in Birmingham, GB.. The inability of this compound to engage the β-arrestin pathway is a key feature of its biased signaling, indicating that it selectively modulates G protein-dependent pathways without activating β-arrestin-mediated signaling and trafficking events core.ac.ukCurrent time information in Birmingham, GB.nih.gov.

Ligand Binding Site Characterization within Receptor Transmembrane Domains

This compound is a non-competitive antagonist that is hypothesized to interact with amino acid residues located within the transmembrane (TM) helices of chemokine receptors researchgate.net. This mode of action suggests that the compound does not directly compete with endogenous chemokines for their binding site but instead binds to a different, allosteric site within the receptor's helical bundle nih.gov. This interaction is believed to inhibit the conformational changes necessary for receptor activation and the initiation of intracellular signaling nih.govresearchgate.net.

Role of Transmembrane Helices (TM1, TM2, TM3, TM7)

Molecular modeling and mutagenesis studies have identified a potential binding pocket for this compound located in the region between TM helices 1, 2, 3, and 7 of CCR1 nih.gov. The model suggests that this compound ligates TM1, TM2, and TM7 researchgate.net. This binding is thought to physically impede access to TM2 and TM3, a crucial region believed to be perturbed by the amino terminus of the chemokine ligand during the process of receptor activation researchgate.netnih.gov. This proposed mechanism provides a structural basis for its antagonist activity, by preventing the receptor from adopting an active conformation.

Critical Amino Acid Residues and Site-Directed Mutagenesis Studies

Site-directed mutagenesis studies have been instrumental in identifying specific amino acid residues critical for the interaction between this compound and chemokine receptors. By systematically mutating individual amino acids and assessing the antagonist's activity, researchers have pinpointed key residues in CCR1 and CCR3.

For the CCR1 receptor, transient expression of 33 point mutants in L1.2 cells revealed that cells expressing the mutant constructs Y41A (located in TM1), Y113A (TM3), and E287A (TM7) remained responsive to the chemokine CCL3 but were resistant to the antagonistic effects of this compound researchgate.net. This indicates that these three residues are essential for the molecule's inhibitory action at CCR1 researchgate.net.

Similar studies on the CCR3 receptor have shown that these residues, which are conserved between CCR1 and CCR3, are also crucial nih.gov. Specifically, mutation of Tyrosine-113 to alanine (B10760859) (Y113A) in CCR3 had a profound effect, converting this compound from an antagonist into a partial agonist nih.gov. This highlights the fine line between agonism and antagonism, where a single amino acid change can dramatically alter the functional output of ligand binding nih.gov. The residues Y113 and E287 have been shown to line the binding pocket for this compound in CCR3.

The table below summarizes the key findings from site-directed mutagenesis studies.

ReceptorMutantLocationEffect on this compound Activity
CCR1Y41ATM1Resistance to antagonism
CCR1Y113ATM3Resistance to antagonism
CCR1E287ATM7Resistance to antagonism
CCR3Y113ATM3Converted from antagonist to partial agonist

Downstream Intracellular Signaling Pathway Modulation

Inhibition of Chemokine-Induced Chemotaxis

This compound is a potent inhibitor of chemotaxis, the directed migration of cells in response to a chemical stimulus. It effectively blocks chemotaxis mediated by its primary targets, CCR1 and CCR3 rndsystems.com. In CCR1-transfected cells, this compound inhibits chemotaxis induced by MIP-1α (CCL3) with an IC50 value of 9.57 nM nih.govrndsystems.comnih.gov. Similarly, it inhibits eotaxin (CCL11)-induced chemotaxis in CCR3-transfected cells with an IC50 value of 93.8 nM nih.govrndsystems.comnih.gov.

Interestingly, the compound's effect on chemotaxis demonstrates its biased signaling properties. While it acts as an antagonist at CCR1 and CCR3, this compound was found to induce chemotaxis at high concentrations in L1.2 cells expressing CCR2 or CCR5 Current time information in Birmingham, GB.nih.gov. This functional variability highlights that the compound's action as an antagonist, partial agonist, or full agonist is dependent on the specific receptor, the enantiomer, and the signaling pathway being investigated Current time information in Birmingham, GB.nih.gov.

The table below provides a summary of the inhibitory concentrations of this compound on chemokine-induced chemotaxis.

ReceptorChemokineCell TypeIC50 Value
CCR1MIP-1α (CCL3)Transfectants9.57 nM
CCR3Eotaxin (CCL11)Transfectants93.8 nM

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathway Signaling (e.g., ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK1/2) pathway, is a critical downstream target of chemokine receptor signaling, playing a significant role in cell proliferation and apoptosis nih.gov. Activation of chemokine receptors like CCR1 can lead to the phosphorylation and activation of ERK1/2 nih.gov.

As a potent antagonist of CCR1 and CCR3, this compound is expected to inhibit the activation of the MAPK/ERK pathway that is triggered by these receptors. By binding to the receptor and preventing the conformational change required for intracellular signaling, this compound would block the downstream cascade that leads to ERK1/2 phosphorylation nih.govnih.gov. While direct studies detailing the effect of this compound on ERK1/2 phosphorylation are limited, its established role as a CCR1/CCR3 antagonist in inflammatory diseases where MAPK signaling is implicated, such as rheumatoid arthritis, supports this mechanism of action acs.org. Furthermore, β-arrestins are known to be capable of signaling through MAPKs; however, given that this compound does not recruit β-arrestin, it would not activate this alternative signaling route core.ac.uknih.gov.

Regulation of Akt and NFκB Signaling Pathways

While direct studies exhaustively detailing the effects of this compound on Akt and NF-κB signaling are limited, its mechanism as a CCR1 and CCR3 antagonist provides a strong basis for its regulatory role in these crucial pathways. Chemokine receptors, as G-protein coupled receptors (GPCRs), are known to activate a multitude of intracellular signaling cascades, including the PI3K/Akt and NF-κB pathways, which are central to cell survival, proliferation, and inflammation.

Inhibition of Akt Signaling via CCR3 Blockade:

The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. doaj.org Activation of this pathway is initiated by various stimuli, including chemokine receptor engagement. doaj.org Specifically, signaling through CCR3, one of the primary targets of this compound, has been shown to involve the activation of the PI3K/Akt pathway. In the context of allergic rhinitis, conditional knockout of the bone marrow Ccr3 gene in mice led to the inhibition of the downstream PI3K/Akt signaling pathway in eosinophils. nih.gov This inhibition was associated with reduced eosinophilic inflammation and a diminished Th2 immune response. nih.gov As this compound is a potent antagonist of CCR3, it is inferred that it would block the ligand-induced activation of this receptor, thereby preventing the downstream activation of PI3K/Akt. This inhibitory action could underlie the therapeutic potential of this compound in eosinophil-driven inflammatory disorders. nih.govresearchgate.net

Regulation of NF-κB Signaling through CCR1 Antagonism:

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammatory responses, cell survival, and immunity. frontiersin.org The activation of CCR1 by its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), contributes to the pathogenesis of inflammatory diseases, partly through the activation of NF-κB. researchgate.netnih.gov Studies have demonstrated that CCR1 can signal through Gα(14) and Gα(16) proteins to induce NF-κB activation in monocytic cells. researchgate.net This provides a direct link between chemokine signaling at CCR1 and the regulation of NF-κB-dependent gene expression. By blocking ligand binding and subsequent receptor activation, this compound is expected to inhibit the CCR1-mediated activation of NF-κB. This action is significant in inflammatory conditions where chemokines acting through CCR1 drive the expression of pro-inflammatory genes. researchgate.netnih.gov

Table 1: this compound and its Inferred Effects on Signaling Pathways

Target Receptor Associated Pathway Ligand Example Effect of Ligand Binding Inferred Effect of this compound
CCR3 PI3K/Akt Eotaxin (CCL11) Activation Inhibition

Influence on Osteoclastogenesis and Wnt Signaling in Disease Contexts

The role of chemokine signaling in bone metabolism is an area of growing research, with implications for diseases characterized by bone loss, such as osteoporosis and rheumatoid arthritis. This compound, through its antagonism of CCR1 and CCR3, is positioned to influence these processes.

Influence on Osteoclastogenesis:

Osteoclasts are specialized cells responsible for bone resorption, and their dysregulation is a key factor in pathological bone loss. Current time information in Birmingham, GB. Both CCR1 and CCR3 have been implicated in osteoclastogenesis, the process of osteoclast formation.

Role of CCR1: The CCR1 receptor is expressed in osteoclast precursors and its expression is elevated in mature osteoclasts. mdpi.com Ligands for CCR1, such as MIP-1α (CCL3) and RANTES (CCL5), promote the recruitment of osteoclast precursors and their development in response to RANKL, a key cytokine for osteoclast differentiation. mdpi.com Studies in mice have shown that a deficiency in CCR1 impairs the differentiation and function of both osteoclasts and bone-forming osteoblasts, leading to osteopenia (reduced bone mass). Current time information in Birmingham, GB. Therefore, by blocking CCR1, this compound may inhibit the recruitment and differentiation of osteoclasts, suggesting a potential role in mitigating inflammatory bone loss.

Role of CCR3: The expression of CCR3 is dramatically upregulated during osteoclastogenesis. nih.govsinobiological.com Interestingly, studies on CCR3-deficient mice have revealed a complex role for this receptor. CCR3 deficiency was associated with the formation of giant, hypernucleated osteoclasts with enhanced bone resorption capabilities in vitro. nih.govsinobiological.com These mice also exhibited reduced cortical bone volume. nih.govsinobiological.com This suggests that while CCR3 signaling is involved in osteoclast formation, its absence leads to a more pronounced bone-resorbing phenotype, possibly due to compensatory mechanisms. nih.gov Antagonism of CCR3 by this compound would therefore be expected to modulate osteoclast activity, although the precise outcome in a disease context requires further investigation.

Table 2: Role of this compound Targets in Bone Remodeling

Receptor Role in Osteoclastogenesis Effect of Deficiency/Blockade Potential Impact of this compound
CCR1 Promotes precursor recruitment and differentiation. mdpi.com Impaired osteoclast function, leading to osteopenia. Current time information in Birmingham, GB. Inhibition of osteoclast formation and activity.

Influence on Wnt Signaling in Disease Contexts:

The Wnt signaling pathway is a fundamental cascade that governs embryonic development, tissue homeostasis, and is frequently dysregulated in diseases like cancer. nih.gov A direct, well-established link between this compound and the Wnt pathway has not been extensively documented. However, indirect crosstalk between chemokine signaling and the Wnt pathway may exist, particularly in the tumor microenvironment.

Recent research has shown that the canonical Wnt/β-catenin signaling pathway can induce the expression of the chemokine CCL5 in breast cancer cells. nih.gov This upregulation of CCL5 was associated with increased tumor progression and metastasis. nih.gov Since CCL5 is a primary ligand for CCR1 and also binds to CCR3, it is plausible that in certain cancers, an activated Wnt pathway could drive tumor aggressiveness by producing CCL5, which then acts on tumor and immune cells via CCR1 and CCR3. nih.govnih.gov In such a context, this compound could potentially disrupt this axis by blocking the CCL5 receptors, thereby interfering with the pro-tumorigenic signals initiated by the Wnt pathway. This represents a potential, though indirect, mechanism by which this compound could influence Wnt-driven disease processes.

Preclinical Efficacy and Therapeutic Potential in Disease Models

Inflammatory and Autoimmune Diseases

Chemokine receptor 1 (CCR1) and its primary ligand, CCL3/MIP-1α, are implicated in the pathological processes of rheumatoid arthritis (RA), a chronic inflammatory autoimmune disease. nih.govacs.org Antagonists targeting CCR1, including UCB 35625, have demonstrated beneficial effects in mitigating disease severity in preclinical models of RA. acs.org this compound, as a dual CCR1/CCR3 antagonist, has shown anti-inflammatory and antinociceptive effects. researchgate.net

Multiple sclerosis (MS) is a chronic autoinflammatory disease characterized by immune cell infiltration into the central nervous system (CNS). frontiersin.org Chemokines and their receptors, particularly CCR1 and CCR3, play a crucial role in the pathogenesis of MS by recruiting immune cells to the CNS, leading to inflammation and demyelination. frontiersin.orgfrontiersin.org

This compound and its enantiomer, J113863, exhibit strong affinity for CCR1 and CCR3, positioning them as promising candidates for modulating immune responses in MS. frontiersin.orgfrontiersin.org Preclinical studies utilizing the experimental autoimmune encephalomyelitis (EAE) model, a rat model of MS, have provided insights into the immunomodulatory effects of this compound. Daily administration of J113863 at a dose of 10 mg/kg for 12 days resulted in significant changes in immune cell populations within the spleen. frontiersin.orgfrontiersin.org

The observed changes in splenic T-cell populations in the EAE model are summarized below:

Cell TypeEffect of J113863 Administration (10 mg/kg daily for 12 days)Citation
CD4+GM-CSF+ cellsSignificant reduction (pro-inflammatory) frontiersin.orgfrontiersin.org
CD4+IL-6+ cellsSignificant reduction (pro-inflammatory) frontiersin.orgfrontiersin.org
CD4+IL-27+ cellsIncreased levels (anti-inflammatory) frontiersin.orgfrontiersin.org
CD4+IL-10+ cellsIncreased levels (anti-inflammatory) frontiersin.orgfrontiersin.org

These findings suggest that J113863, and by extension this compound, can modulate immune responses towards an anti-inflammatory profile in acute EAE models, indicating potential efficacy in MS. frontiersin.orgfrontiersin.orge-bookshelf.de

This compound's potent and specific inhibitory actions on CCR1 and CCR3 are particularly relevant for allergic inflammatory diseases. researchgate.net Both CCR1 and CCR3 are recognized as major chemokine receptors on eosinophils, which are key effector cells in allergic inflammation. researchgate.net The ability of this compound to completely block CCR3 at low concentrations underscores its potential in this therapeutic area. e-bookshelf.dekarger.com These properties suggest that this compound holds promise for treating conditions characterized by allergic inflammation. researchgate.net

The pathogenesis of Chronic Obstructive Pulmonary Disease (COPD) involves complex inflammatory processes, with emerging evidence highlighting the roles of atypical chemokines and their receptors. While modulators of these pathways are under preclinical development, specific preclinical efficacy data focusing solely on this compound's direct impact on COPD pathogenesis modulation were not found in the provided search results. researchgate.net

Age-related macular degeneration (AMD) is a leading cause of vision loss, characterized by inflammation and degeneration of the macula. While inflammation is a known component of AMD pathophysiology, specific preclinical efficacy data for this compound in experimental models of age-related macular degeneration were not found in the provided search results. nih.govretinalphysician.comcrisprmedicinenews.commdpi.commdfoundation.com.au

Atherosclerosis is a chronic inflammatory disease of the arterial wall, where inflammatory mediators play a significant role in its development and progression. nih.govamegroups.orgmdpi.com Despite the known involvement of inflammation in cardiovascular diseases, specific preclinical efficacy data for this compound in experimental models of atherosclerosis were not found in the provided search results. nih.govamegroups.orgmdpi.comnih.gov

Neuropathic Pain and Central Nervous System Injury

Antinociceptive Properties in Experimental Pain Models

This compound has exhibited significant antinociceptive properties in experimental pain models, particularly in neuropathic pain. Blockades achieved by dual CCR1/3 antagonists like this compound have demonstrated considerable anti-inflammatory and antinociceptive effects. fishersci.at Chemokine receptor antagonists, including this compound, are capable of alleviating pain of various etiologies and can enhance the analgesic effect of opioid drugs.

Detailed research findings from a murine model of neuropathic pain, induced by chronic constriction injury (CCI) of the sciatic nerve, highlight the efficacy of this compound. A single intrathecal (i.t.) administration of this compound (20 μg/5 μL) in male mice demonstrated notable antinociceptive effects.

Effect of this compound on Mechanical Hypersensitivity (von Frey test) in a Murine CCI Model

Time Post-CCIEffect on Mechanical HypersensitivityPeak Effect Time Post-Injection
Day 2Significant reduction3 hours
Day 12Continued antinociceptive propertiesNot specified for peak
Day 28Antinociceptive effects observedNot specified for peak

Effect of this compound on Thermal Hypersensitivity (cold plate test) in a Murine CCI Model

Time Post-CCIEffect on Thermal HypersensitivityStrongest Effect Time Post-Injection
Day 2Effectiveness in reduction3 hours
Day 12Antinociceptive properties observedNot specified for strongest effect
Day 28Antinociceptive effects observedNot specified for strongest effect

These findings suggest that the blockade of CCR1 and CCR3 by selective/dual antagonists, such as this compound, effectively reduces neuropathic pain-like behavior. The modulation of neuropathic pain in mice is also influenced by the inhibition of CCL2/7/8 production and CCR1 and CCR3 blockade.

Research Methodologies and Analytical Approaches for Ucb 35625 Studies

In Vitro Cellular Assays

In vitro cellular assays are fundamental to understanding the pharmacological profile of UCB 35625. These assays allow for controlled investigation of its interactions with specific chemokine receptors and downstream signaling events.

This compound has been extensively studied for its impact on chemokine-induced cell migration, a critical process regulated by chemokine receptors. This compound has been shown to induce the chemotaxis of L1.2 cells expressing CCR2 or CCR5 nih.govresearchgate.netnih.gov. This is in contrast to its enantiomer, J113863, which induced migration of L1.2-CCR2 cells but antagonized chemokine-induced migration of L1.2-CCR5 cells nih.govresearchgate.netnih.gov. Earlier studies also indicated that both this compound and J113863 antagonized the chemotaxis of cells expressing CCR1 and CCR3 nih.gov. For instance, this compound potently inhibits chemotaxis mediated via CCR1 and CCR3 researchgate.net. Specifically, it was found to inhibit eosinophil shape change responses to chemokines like MIP-1α, MCP-4, and eotaxin at nanomolar concentrations researchgate.net.

Compound Receptor Effect on Chemotaxis (L1.2 Cells) Reference
This compound CCR2 Induced chemotaxis nih.govresearchgate.netnih.gov
This compound CCR5 Induced chemotaxis nih.govresearchgate.netnih.gov
This compound CCR1 Antagonized chemotaxis nih.govresearchgate.net
This compound CCR3 Antagonized chemotaxis nih.govresearchgate.net

The activation of G proteins by this compound is a key area of investigation, often measured using techniques such as Bioluminescence Resonance Energy Transfer (BRET) biosensors. Studies have demonstrated that binding of this compound to CCR2 or CCR5 results in the full or partial activation of the three Gi proteins and the two Go isoforms nih.govresearchgate.netnih.govsigmaaldrich.com. Notably, unlike natural chemokines, this compound did not activate G12 proteins nih.govresearchgate.netnih.govsigmaaldrich.com. Real-time measurement of BRET signals in HEK293T cells co-expressing CCR2 or CCR5 and G protein biosensors has been used to monitor the activation of G protein subtypes upon stimulation with this compound nih.govresearchgate.net.

Receptor G Protein Isoforms Activated by this compound G Protein Isoforms Not Activated by this compound Reference
CCR2 Gi (three isoforms), Go (two isoforms) G12 nih.govresearchgate.netnih.govsigmaaldrich.com
CCR5 Gi (three isoforms), Go (two isoforms) G12 nih.govresearchgate.netnih.govsigmaaldrich.com

Beta-arrestin recruitment assays are crucial for understanding the biased signaling properties of this compound. While its enantiomer J113863 induced the recruitment of β-arrestin 2 upon binding to CCR2 or CCR5, this compound did not exhibit this effect nih.govresearchgate.netnih.govsigmaaldrich.comsigmaaldrich.com. This finding highlights the distinct signaling pathways preferentially activated by the enantiomers, classifying them as biased ligands nih.govresearchgate.netnih.govsigmaaldrich.com.

Receptor ligand binding studies are performed to determine the affinity and specificity of this compound for various chemokine receptors. This compound was initially identified as a high-affinity antagonist for CCR1 and CCR3 nih.govresearchgate.netnih.govresearchgate.netsigmaaldrich.comnih.gov. Subsequent studies revealed that it also binds with low affinity to the closely related receptors CCR2 and CCR5 nih.govresearchgate.netnih.govsigmaaldrich.com. Competition binding assays using radiolabeled chemokines, such as 125I-CCL2 and 125I-CCL4, have shown that this compound can fully compete for their binding to CCR2 and CCR5, respectively, with IC50 values in the micromolar range nih.gov. For CCR1 and CCR3, this compound effectively disrupts receptor function with minimal effects on chemokine binding, suggesting an allosteric or non-competitive mechanism in some contexts escholarship.orgnih.govresearchgate.net.

Receptor Binding Affinity IC50 (Competition Binding) Reference
CCR1 High affinity N/A (antagonist) nih.govresearchgate.netnih.govresearchgate.netsigmaaldrich.comnih.gov
CCR3 High affinity N/A (antagonist) nih.govresearchgate.netnih.govresearchgate.netsigmaaldrich.comnih.gov
CCR2 Low affinity Micromolar range (with 125I-CCL2) nih.govresearchgate.netnih.govsigmaaldrich.com
CCR5 Low affinity Micromolar range (with 125I-CCL4) nih.govresearchgate.netnih.govsigmaaldrich.com

Genetically modified cell lines are indispensable tools for isolating and studying the specific interactions of this compound with individual chemokine receptors.

L1.2 Cells: L1.2 cells stably expressing specific chemokine receptors (e.g., CCR1, CCR2, CCR3, CCR5) are commonly used to assess the chemotactic responses to this compound and its ability to antagonize chemokine-induced migration nih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov. For example, this compound induced chemotaxis of L1.2 cells expressing CCR2 or CCR5 nih.govresearchgate.netnih.gov.

HEK293T Cells: Human Embryonic Kidney 293T (HEK293T) cells are frequently employed for transient expression of chemokine receptors and G protein biosensors to measure G protein activation via BRET assays nih.govresearchgate.netresearchgate.net. They are also used for β-arrestin recruitment assays nih.govresearchgate.net.

NP-2 Cells: NP-2 glial cells expressing CCR3 and CD4 have been utilized to study the antagonism of HIV-1 entry by this compound, demonstrating its ability to block CCR3-mediated viral entry researchgate.net.

Beyond cell lines, studies with primary immune cells provide a more physiologically relevant context for evaluating the effects of this compound.

Eosinophils: As CCR1 and CCR3 are major eosinophil chemokine receptors, this compound has been shown to be a potent inhibitor of eosinophil function researchgate.netresearchgate.netnih.govresearchgate.netfrontiersin.organnualreviews.org. Nanomolar concentrations of this compound were sufficient to inhibit eosinophil shape change responses to chemokines like MIP-1α, MCP-4, and eotaxin researchgate.net. It also displays promise in treating allergic inflammatory diseases due to its inhibitory effects on eosinophil chemokine receptors researchgate.netresearchgate.netnih.govresearchgate.netfrontiersin.org.

Monocytes: While this compound has shown activity in inhibiting CXCL4-driven chemotaxis in monocytic cell lines like THP-1, its activity in blocking CCL2 responses in monocytes has been reported as lacking researchgate.net. CCL2 can be a potent chemoattractant for monocytes and binds to CCR2 on peripheral blood monocytes frontiersin.organnualreviews.orgfrontiersin.org.

Molecular Biology Techniques

Molecular biology techniques have been instrumental in dissecting the mechanism of action of this compound and its effects on cellular processes.

Site-Directed Mutagenesis for Receptor-Antagonist Interaction Elucidation

Site-directed mutagenesis has been employed to elucidate the precise interaction mechanism between this compound and its target receptors, particularly CCR1. A study involving 33 point mutants of CCR1, transiently expressed in L1.2 cells, revealed critical amino acid residues involved in this compound antagonism. nih.govresearchgate.net Cells expressing specific mutant constructs, namely Y41A (in transmembrane helix 1, TM1), Y113A (in TM3), and E287A (in TM7), remained responsive to the chemokine CCL3 but became resistant to the antagonistic effects of this compound. nih.govresearchgate.net This finding strongly suggests that these transmembrane helices play a crucial role in the interaction of this compound with CCR1. The ability of this compound to disrupt receptor function with minimal effects on chemokine binding indicates a non-competitive mechanism of action. escholarship.orgresearchgate.net

Table 1: Effect of CCR1 Site-Directed Mutagenesis on this compound Antagonism

Mutant ResidueTransmembrane Helix (TM)Response to CCL3Response to this compound AntagonismImplication
Y41ATM1ResponsiveResistantInvolved in this compound interaction
Y113ATM3ResponsiveResistantInvolved in this compound interaction
E287ATM7ResponsiveResistantInvolved in this compound interaction

Gene and Protein Expression Analysis (e.g., Cytokines)

Research has explored the impact of CCR1 antagonism, such as that provided by this compound or its isomer J-113863, on gene and protein expression, particularly concerning cytokines. In a study using the experimental autoimmune encephalomyelitis (EAE) mouse model, treatment with J-113863 (a CCR1 antagonist) influenced the expression levels of various cytokines. bocsci.comnih.gov Flow cytometry analysis of CD4+ spleen cells showed that J-113863 treatment decreased populations of CD4+GM-CSF+ and CD4+IL-6+ cells, while increasing CD4+IL-27+ and CD4+IL-10+ cells. bocsci.comnih.gov Furthermore, RT-PCR and Western blot analysis of brain tissues revealed that J-113863 suppressed mRNA and protein expression levels of GM-CSF and IL-6, concurrently increasing the mRNA and protein expression of IL-10 and IL-27. bocsci.comnih.gov These findings underscore the potential of CCR1 antagonists to modulate pro-inflammatory and anti-inflammatory cytokine profiles. bocsci.comnih.gov Additionally, CCR1 expression on monocytes can be upregulated by factors like RSV-CM, a process dependent on new gene transcription and protein synthesis, mediated in part by pro-inflammatory cytokines such as TNF-alpha and IL-1. nih.gov

Computational and Structural Biology Approaches

Computational and structural biology methods provide valuable insights into the molecular interactions and structural determinants governing the activity of this compound.

Molecular Docking and Homology Modeling of Receptor-Antagonist Complexes

Molecular docking and homology modeling have been utilized to predict and visualize the binding modes of this compound within its target receptors. Following site-directed mutagenesis studies, molecular modeling successfully docked this compound with CCR1. nih.govportlandpress.com The models suggested that this compound ligates transmembrane helices 1, 2, and 7 of CCR1, and significantly impedes access to TM2 and TM3. nih.gov This region is believed to be perturbed by the chemokine amino terminus during receptor activation. nih.gov Computational methods, such as MembStruk, have been used to determine the three-dimensional structure of human CCR1 and the binding site of small molecule antagonists like this compound. chemdiv.com These approaches facilitate the understanding of intermolecular attractions that lead to favorable ligand binding conformations. boisestate.edu

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) investigations are crucial for understanding how modifications to a compound's chemical structure influence its biological activity. This compound is characterized as a bi-specific small-molecule antagonist, exhibiting nanomolar inhibitory activity against both CCR1 and CCR3. nih.govresearchgate.net Unlike some other chemokine receptor antagonists that displace ligands, this compound is notable for its potent inhibition of biological function at low nanomolar concentrations, despite an apparent inability to displace ligands from either receptor. nih.gov This characteristic suggested that the molecule interacts with amino acids within an intrahelical binding pocket, stabilizing the receptor in an inactive conformation that permits ligand binding but prevents signal transduction. nih.gov SAR studies generally aim to identify essential pharmacophores and optimize compound potency, and this compound's properties have contributed to the understanding of non-competitive antagonism in chemokine receptors. researchgate.net

Comparative Analysis of Chemokine Receptor Ligand Binding Pockets

Comparative analysis of chemokine receptor ligand binding pockets provides a broader context for understanding this compound's mechanism. This compound is thought to exert its antagonistic effects by interacting with amino acids within an intrahelical binding pocket of the receptor, thereby stabilizing the receptor in an inactive conformation. This conformation allows for ligand binding but prevents signal transduction. escholarship.orgportlandpress.comnih.gov This differs from competitive antagonists that directly block ligand binding. escholarship.org The binding site of this compound in CCR1 has been identified as part of the transmembrane domain pocket, often referred to as the orthosteric pocket, which also accommodates the N-terminus of chemokines. researchgate.netescholarship.org Such detailed structural and mutational data, when integrated, facilitate the prediction of chemokine receptor-ligand complex structures, even for those not yet crystallized, and help rationalize SAR data. nih.govacs.org

Preclinical Animal Models

Preclinical animal models are crucial for understanding disease pathogenesis and evaluating the efficacy of potential therapeutic agents like this compound. Studies involving this compound have focused on its role in modulating immune responses and inflammatory pathways in models of autoimmune disease and neuropathic pain.

Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) serves as a widely recognized animal model for studying Multiple Sclerosis (MS), an immune-mediated and neurodegenerative disorder characterized by myelin-reactive T lymphocyte infiltration and demyelinating lesions in the central nervous system nih.gov, bocsci.com.

Methodology: In preclinical studies, the CCR1 antagonist J-113863 (this compound) was administered daily at a dose of 10 mg/kg to SJL/J mice with PLP139-151-induced EAE. Treatment commenced on day 14 post-EAE induction and continued until day 25. The impact of J-113863 was assessed by analyzing the expression levels of various cytokines in CD4+ spleen cells using flow cytometry, and their mRNA and protein expression in brain tissues via RT-PCR and Western blot analysis nih.gov, bocsci.com.

Research Findings: Treatment with J-113863 significantly altered the cytokine profile in EAE models. It led to a notable reduction in pro-inflammatory CD4+GM-CSF+ and CD4+IL-6+ cell populations within the spleen. Concurrently, an increase in anti-inflammatory CD4+IL-27+ and CD4+IL-10+ cells was observed in the spleen. Furthermore, J-113863 suppressed the mRNA and protein expression of pro-inflammatory cytokines GM-CSF and IL-6 in brain tissues, while enhancing the expression of anti-inflammatory cytokines IL-10 and IL-27 nih.gov, bocsci.com. These findings suggest that CCR1 antagonists, including this compound, hold potential in mitigating neuroinflammation associated with MS nih.gov.

Table 1: Effects of J-113863 (this compound) on Cytokine and Cell Populations in EAE Model

ParameterTissue/Cell TypeEffect of J-113863 TreatmentReference
Pro-inflammatory CD4+GM-CSF+ cellsSpleenSignificant Reduction nih.gov, bocsci.com
Pro-inflammatory CD4+IL-6+ cellsSpleenSignificant Reduction nih.gov, bocsci.com
Anti-inflammatory CD4+IL-27+ cellsSpleenIncreased Levels nih.gov, bocsci.com
Anti-inflammatory CD4+IL-10+ cellsSpleenIncreased Levels nih.gov, bocsci.com
GM-CSF mRNA and protein expressionBrain TissueSuppressed Expression nih.gov, bocsci.com
IL-6 mRNA and protein expressionBrain TissueSuppressed Expression nih.gov, bocsci.com
IL-10 mRNA and protein expressionBrain TissueEnhanced Expression nih.gov, bocsci.com
IL-27 mRNA and protein expressionBrain TissueEnhanced Expression nih.gov, bocsci.com

Collagen-Induced Arthritis Models

Collagen-induced arthritis (CIA) is a widely utilized murine model that mimics key pathological features of human rheumatoid arthritis (RA), including proliferative synovitis, inflammatory cell infiltration, pannus formation, cartilage degradation, and bone erosion nih.gov, researchgate.net.

Research Findings: Treatment with J-113863 demonstrated a positive impact on the clinical course of CIA. It led to an improvement in paw inflammation and joint damage, along with a significant reduction in inflammatory cell infiltration into the joints tocris.com, nih.gov, rndsystems.com, frontiersin.org, researchgate.net, nih.gov. Specifically, J-113863 at 3 mg/kg was reported to inhibit paw inflammation nih.gov. While J-113863 also reduced plasma TNFα levels in lipopolysaccharide (LPS)-treated mice, further investigation revealed this effect to be independent of CCR1, as it was observed even in CCR1 knockout mice nih.gov. The amelioration of CIA by CCR1 blockade is primarily attributed to the inhibition of inflammatory cell recruitment nih.gov.

Table 2: Effect of J-113863 (this compound) on Arthritic Index in Collagen-Induced Arthritis

Treatment GroupArthritic Index (Mean ± SEM)Statistical Significance vs. VehicleReference
VehicleBaseline (Control)N/A nih.gov
J-113863 (3 mg/kg)ImprovedP < 0.05 nih.gov
J-113863 (10 mg/kg)ImprovedP < 0.01 nih.gov

Note: Specific numerical values for the arthritic index were not provided in the snippet, only the statistical significance of improvement nih.gov.

Multiple Myeloma Xenograft Models

Multiple myeloma (MM) is an incurable plasma B-cell malignancy. Preclinical xenograft models, including patient-derived xenografts (PDX), are utilized to study MM pathogenesis and evaluate novel therapeutic strategies frontiersin.org, researchgate.net, nih.gov.

Methodology: Research in this area often focuses on the "chemokine network," which is a critical component of the bone microenvironment where MM cells reside frontiersin.org. Studies investigate the role of chemokines and their cognate receptors, particularly CCR1, in MM progression. Methodologies involve assessing the impact of CCR1 antagonists on tumor burden, osteolytic bone damage, metastasis, and disease progression in various MM models frontiersin.org, researchgate.net.

Research Findings: Antagonists targeting CCR1 are considered a promising novel approach for treating multiple myeloma frontiersin.org, researchgate.net, nih.gov. In in vivo studies, CCR1 antagonists have demonstrated the ability to reduce tumor burden, minimize osteolytic bone damage, deter metastasis, and limit disease progression in multiple myeloma models frontiersin.org, researchgate.net. A key mechanism involves CCL3, an endogenous ligand of CCR1, which is secreted by MM plasma cells and activates osteoclasts by binding to CCR1 and CCR5, thereby enhancing osteoclast activity frontiersin.org, nih.gov. Elevated CCL3 levels in MM patients correlate with the extent of bone disease and inversely with patient survival nih.gov. Neutralizing antibodies against CCR1 have been shown to inhibit CCL3-induced osteoclast formation in a dose-dependent manner and influence MM disease progression nih.gov. While this compound is recognized as a potent and specific high-affinity dual CCR1/CCR3 antagonist frontiersin.org, researchgate.net, nih.gov, detailed research findings or specific quantitative data tables directly pertaining to this compound's efficacy in multiple myeloma xenograft models were not explicitly available in the provided search results. The reported benefits are generally attributed to the class of CCR1 antagonists.

Chronic Constriction Injury (CCI) Models for Neuropathic Pain

Chronic Constriction Injury (CCI) models are widely employed to induce neuropathic pain, typically by ligating the sciatic nerve, leading to sustained mechanical and thermal hypersensitivity nih.gov, bocsci.com, mdpi.com. This model is characterized by the upregulation of endogenous CCR1 ligands in the spinal cord and dorsal root ganglia (DRG) bocsci.com.

Methodology: Studies investigating this compound (as J113863) in CCI models often involve single and repeated intrathecal administration of the compound. Behavioral assessments include the von Frey test for mechanical hypersensitivity and the cold plate test for thermal hypersensitivity. Biochemical analyses are performed to measure protein levels of inflammatory markers such as IBA-1 (microglial/macrophage marker), MPO (myeloperoxidase), CD4, and pronociceptive interleukins like IL-1β, IL-6, and IL-18 in the spinal cord and DRG nih.gov, bocsci.com, mdpi.com, researchgate.net.

Research Findings: Intrathecal administration of J113863 effectively attenuated both mechanical and thermal hypersensitivity in CCI models nih.gov, bocsci.com, mdpi.com. Furthermore, repeated administration of J113863 enhanced the analgesic effects of opioid drugs such as morphine and buprenorphine following CCI bocsci.com, mdpi.com. Concurrently, J113863 treatment led to a reduction in the protein levels of IBA-1 in the spinal cord and MPO and CD4 in the DRG. This decrease in cellular markers was associated with a concomitant reduction in pronociceptive factors including IL-1β, IL-6, and IL-18 bocsci.com. These findings indicate that CCR1 blockade by this compound reduces hypersensitivity and potentiates opioid-induced analgesia through the modulation of neuroimmune interactions bocsci.com.

Table 3: Effects of J113863 (this compound) on Thermal Hypersensitivity in CCI Model

CompoundDose (μg/5 μl)Effect on Thermal Hypersensitivity (Day 2, 12, 28 Post-CCI)Reference
J11386315Attenuated nih.gov
J11386320Attenuated nih.gov
J11386330Attenuated nih.gov

Note: Specific numerical data for the extent of attenuation were not provided in the snippet, only the qualitative effect nih.gov.

Comparative Analysis and Future Research Directions

Comparative Pharmacology with Related Chemokine Receptor Ligands (e.g., J113863, BX-471, R321)

UCB 35625 is a potent small molecule antagonist that demonstrates inhibitory activity at both the C-C chemokine receptor 1 (CCR1) and CCR3. rndsystems.comnih.gov This dual antagonism is a key feature of its pharmacological profile. The compound effectively inhibits chemotaxis induced by MIP-1α in cells transfected with CCR1 and eotaxin-induced chemotaxis in cells expressing CCR3. rndsystems.com Its inhibitory concentrations (IC50) highlight a greater potency for CCR1 over CCR3. rndsystems.comnih.gov

Interestingly, this compound is the enantiomer of J113863, a compound also described as a CCR1 antagonist. nih.govnih.govnih.gov While both are potent CCR1/CCR3 antagonists, studies have revealed that they can also bind to CCR2 and CCR5, albeit with lower affinity, where they exhibit properties of biased ligands, acting as agonists or antagonists depending on the specific receptor and functional assay. nih.gov This suggests a complex pharmacology that extends beyond their primary targets.

When compared with other CCR1 antagonists like BX-471, this compound shares the ability to block CCR1-mediated cell migration. researchgate.netmdpi.com BX-471 is a selective non-peptide antagonist for CCR1, and studies involving site-directed mutagenesis to predict its binding site have been crucial for validating computational models of GPCR-ligand interactions. nih.gov

In the context of CCR3 antagonism, this compound can be compared to molecules like SB328437 and the conceptual antagonist R321. nih.govmdpi.com R321 is noted for its potential as a biased antagonist, a mechanism that may offer therapeutic advantages by potentially avoiding the development of drug tolerance. researchgate.net this compound itself displays different modes of antagonism at its two primary receptors; it shows insurmountable antagonism at CCR1 and surmountable antagonism at CCR3 in certain functional assays, suggesting a complex interaction mechanism. researchgate.net This differs from competitive ligand binding assays, where much higher concentrations of this compound are required to displace the natural chemokine ligands, indicating a non-competitive, allosteric mechanism of action. nih.govnih.gov The compound is thought to interact with transmembrane helices of the receptors, thereby inhibiting the conformational changes required for signaling. nih.govnih.gov

Inhibitory Potency of this compound
Target ReceptorLigandAssayIC50 Value (nM)Reference
CCR1MIP-1αChemotaxis9.57 rndsystems.com
CCR3EotaxinChemotaxis93.7 nih.gov
CCR3HIV-1 isolate 89.6Viral Entry57 rndsystems.comnih.gov

Implications of Multi-Targeting (Promiscuity) in Chemokine Receptor Pharmacology

The ability of a single drug to interact with multiple targets, known as promiscuity or polypharmacology, is a significant aspect of modern drug discovery. nih.govnih.govblopig.com this compound exemplifies this concept through its dual antagonism of CCR1 and CCR3. researchgate.net This multi-targeting is not an anomaly within the chemokine system, which is inherently promiscuous, featuring ligands that bind to multiple receptors and receptors that recognize multiple ligands. researchgate.net

The redundancy of the chemokine system is considered a potential reason for the clinical trial failures of many highly selective chemokine receptor antagonists. nih.gov Targeting a single receptor may be insufficient to produce a therapeutic effect when other receptors can compensate for its blockade. Therefore, promiscuous drugs like this compound that target more than one receptor may offer a more effective therapeutic strategy. researchgate.netnih.gov This approach has shown promise in preclinical models of conditions like neuropathic pain, where dual CCR1/CCR3 blockade provided significant relief. nih.govresearchgate.net The simultaneous inhibition of multiple pathways can lead to enhanced efficacy, particularly in complex inflammatory diseases where several chemokines and their receptors are upregulated. researchgate.netresearchgate.net This strategy acknowledges the complexity of biological networks and shifts the drug discovery paradigm from a "one target, one drug" model to a multi-target approach. researchgate.net

Future Perspectives in Chemokine Receptor Drug Discovery

The landscape of chemokine receptor drug discovery is evolving, driven by both the challenges encountered with single-target antagonists and new biological insights. researchgate.netnih.gov The development of multi-target ligands, such as dual or pan-chemokine receptor antagonists, represents a key future direction aimed at overcoming the system's redundancy. nih.govscience.gov

Beyond simply blocking multiple receptors, there is growing interest in developing "biased" ligands. These molecules selectively activate or block specific downstream signaling pathways (e.g., G protein-dependent vs. β-arrestin-dependent pathways), offering the potential for more refined therapeutic effects with fewer side effects. nih.govnih.gov The enantiomer of this compound, J113863, has been shown to act as a biased ligand at CCR2 and CCR5, highlighting the potential for this class of compounds to be explored for such properties. nih.gov

Furthermore, the role of chemokine receptors in the tumor microenvironment is an area of intense research. nih.govfrontiersin.org Receptors like CCR3 have been implicated in tumor growth and metastasis. patsnap.com Consequently, chemokine receptor antagonists are being investigated as potential adjuncts in cancer therapy, with the aim of disrupting tumor-associated inflammation and enhancing the efficacy of treatments like immune checkpoint blockade. frontiersin.orgpatsnap.com

Advanced Methodologies for GPCR Ligand Characterization

The characterization of ligands for G protein-coupled receptors (GPCRs), such as chemokine receptors, has been revolutionized by technological advancements. units.it High-resolution structural techniques, particularly cryo-electron microscopy (cryo-EM), are providing unprecedented insights into the three-dimensional structures of these receptors and their complexes with ligands. nih.govfrontiersin.org This structural information is fundamental for structure-based drug design (SBDD). nih.gov

Computational approaches are also playing a pivotal role. Molecular dynamics (MD) simulations allow researchers to model the dynamic movements of receptors and predict how ligands bind and induce conformational changes, offering a deeper understanding of the molecular basis for receptor activation and ligand efficacy. units.itnih.gov

In addition to structural and computational methods, a suite of biophysical and functional assays provides crucial data. Techniques like Surface Plasmon Resonance (SPR) offer real-time, label-free monitoring of binding kinetics. iaanalysis.com Functional characterization has moved beyond simple binding or calcium flux assays to more sophisticated methods that dissect downstream signaling pathways. scienceopen.com These include Bioluminescence Resonance Energy Transfer (BRET) assays to measure β-arrestin recruitment and assays that quantify second messenger production, which are essential for identifying and characterizing biased ligands. nih.goviaanalysis.com These advanced methodologies are critical for developing next-generation GPCR drugs with improved specificity and efficacy. thermofisher.com

Unexplored Biological Systems and Mechanistic Investigations for this compound

While this compound is well-characterized as a tool compound for studying eosinophil-mediated inflammation and CCR3-mediated HIV-1 entry, its full therapeutic potential remains largely unexplored. nih.govresearchgate.net The dual antagonism of CCR1 and CCR3 suggests its utility in a broader range of inflammatory and autoimmune diseases where both receptors are implicated, including multiple sclerosis, rheumatoid arthritis, and neuropathic pain. nih.govresearchgate.netnih.gov The demonstrated role of CCR1 in modulating pain through both immune (hematopoietic) and non-immune (non-hematopoietic) cells opens a particularly interesting avenue for future investigation. plos.org

Mechanistically, while it is understood that this compound acts as a non-competitive antagonist, further studies could elucidate the precise molecular interactions that differentiate its surmountable antagonism at CCR3 from its insurmountable effects at CCR1. researchgate.netnih.gov Investigating whether this compound exhibits biased signaling at CCR1 or CCR3, similar to its enantiomer's activity at other chemokine receptors, could reveal novel functional properties. nih.gov

Finally, the emerging role of chemokine receptors in oncology suggests that the anti-inflammatory properties of this compound could be explored in the context of the tumor microenvironment. patsnap.com Investigating its effects on tumor-associated inflammation and immune cell trafficking could uncover novel applications in cancer biology.

Table of Mentioned Compounds

Compound Name Primary Target(s) Description
This compound CCR1, CCR3 Dual chemokine receptor antagonist.
J113863 CCR1, CCR3 Enantiomer of this compound; also a CCR1/CCR3 antagonist.
BX-471 CCR1 Selective, non-peptide CCR1 antagonist.
R321 CCR3 A conceptual biased antagonist of CCR3.
SB328437 CCR3 A potent and selective CCR3 receptor antagonist.
MIP-1α (CCL3) CCR1, CCR5 Chemokine ligand for CCR1 and CCR5.

Q & A

Q. What is the primary mechanism of action of UCB 35625 in chemokine receptor studies?

this compound is a small molecule antagonist of CCR1 and CCR3, inhibiting chemokine-induced cellular responses such as chemotaxis and receptor internalization. Its mechanism involves binding to an intrahelical region of CCR1/CCR3, preventing conformational changes required for intracellular signaling, even at nanomolar concentrations . Methodologically, its antagonism is validated via functional assays (e.g., inhibition of monocyte migration in response to CXCL4/CCL3 gradients) and competitive binding studies .

Q. How is this compound used to confirm CCR1-mediated signaling in experimental models?

Researchers employ this compound in chemotaxis assays using transfected cell lines (e.g., L1.2 cells expressing CCR1). For example, pretreatment with this compound (10 µM) significantly reduces monocyte migration along chemokine gradients, confirming CCR1-specific activity. Flow cytometry and transient expression systems are used to validate receptor expression and antagonist efficacy .

Q. What are the key experimental controls required when studying this compound in receptor antagonism?

Essential controls include:

  • Negative controls : Untransfected cells (to rule out endogenous receptor activity).
  • Positive controls : Cells treated with chemokines (e.g., CCL3) without this compound.
  • Dose-response curves : Varying this compound concentrations (e.g., 1–100 nM) to determine IC50 values .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound’s ligand displacement efficacy and functional inhibition potency?

this compound exhibits potent functional inhibition (IC50 = 9.6 nM for CCR1) but weak ligand displacement in binding assays. This suggests allosteric modulation rather than direct competition. To resolve this, combine:

  • Mutagenesis : Targeting residues like Glu-287 (critical for this compound binding) to map interaction sites .
  • Molecular modeling : Docking studies (e.g., using Pymol with CCR1 transmembrane helices) to visualize intrahelical binding pockets .

Q. What experimental designs are optimal for studying this compound’s specificity across CCR1 and CCR3?

  • Selective receptor transfection : Use cell lines expressing CCR1 or CCR3 individually (e.g., NP-2 glial cells for CCR3-mediated HIV entry studies).
  • Cross-inhibition assays : Test this compound against other chemokine receptors (e.g., CCR5) to confirm selectivity.
  • Eosinophil shape-change assays : Measure inhibition of MCP-4/eotaxin responses to distinguish CCR3 activity .

Q. How can site-directed mutagenesis elucidate this compound’s binding requirements for CCR1?

Mutate residues in CCR1’s transmembrane domains (e.g., Glu-287) and assess this compound’s efficacy via:

  • Flow cytometry : Confirm mutant receptor surface expression.
  • Functional assays : Compare chemotaxis inhibition in wild-type vs. mutant receptors (e.g., E287Q abolishes this compound’s activity) .

Q. What statistical approaches are critical for analyzing this compound dose-response data?

Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate IC50 values. Include:

  • Error bars : Represent SEM from ≥3 independent experiments.
  • ANOVA : Compare mutant vs. wild-type receptor responses .

Methodological and Ethical Considerations

Q. How to design a study investigating this compound’s therapeutic potential without commercial bias?

Focus on mechanistic outcomes (e.g., inhibition of eosinophil migration in asthma models) rather than drug development. Adhere to FINER criteria:

  • Feasible : Use accessible assays (e.g., transwell migration).
  • Novel : Explore understudied applications (e.g., CCR3-mediated HIV entry).
  • Ethical : Avoid human trials unless justified by preclinical data .

Q. What are common pitfalls in interpreting this compound’s antagonism data?

  • Overgeneralization : Assuming CCR1/CCR3 inhibition applies to all chemokine receptors.
  • Ignoring allostery : Misinterpreting weak ligand displacement as low efficacy.
  • Inadequate controls : Failing to validate receptor expression in transfected cells .

Q. How to ensure reproducibility in this compound studies?

  • Detailed protocols : Specify compound concentrations, cell lines, and incubation times.
  • Primary literature adherence : Follow methods from foundational studies (e.g., Sabroe et al., 2000) .
  • Data sharing : Publish raw data (e.g., migration counts, flow cytometry histograms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.